molecular formula C23H26ClI2NO3 B563477 Desethyl Amiodarone-d4 Hydrochloride CAS No. 1189960-80-2

Desethyl Amiodarone-d4 Hydrochloride

Cat. No.: B563477
CAS No.: 1189960-80-2
M. Wt: 657.748
InChI Key: OCQPMJVGWGJLLG-ZYMFQSNRSA-N
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Description

Desethyl Amiodarone-d4 Hydrochloride is a deuterium-labeled derivative of Desethylamiodarone Hydrochloride, which is a major active metabolite of Amiodarone. Amiodarone is a well-known antiarrhythmic agent used to treat various types of cardiac arrhythmias. The deuterium labeling in this compound is primarily used for research purposes, particularly in the study of drug metabolism and pharmacokinetics .

Scientific Research Applications

Desethyl Amiodarone-d4 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Desethyl Amiodarone-d4 Hydrochloride, also known as N-desethylamiodarone hydrochloride, is a major active metabolite of Amiodarone . It primarily targets the ATP-sensitive potassium channels . The inhibition of these channels is a key factor in its antiarrhythmic properties .

Mode of Action

This compound interacts with its targets by inhibiting the ATP-sensitive potassium channels . This inhibition increases the duration of the action potential and the effective refractory period for cardiac cells . It also induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation .

Biochemical Pathways

The compound affects multiple biochemical pathways. It shifts the Bax/Bcl-2 ratio to initiate apoptosis, induces AIF nuclear translocation, and activates PARP-1 cleavage and caspase-3 activation . It also inhibits the major cytoprotective kinases—ERK and Akt—which may contribute to its cell death-inducing effects .

Pharmacokinetics

It is known that it is formed by cyp3a isoenzymes

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and cell cycle arrest . It also inhibits the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) and reduces colony formation of T24 bladder carcinoma cells, indicating its possible inhibitory effect on metastatic potential .

Action Environment

It is known that the compound induces a time-dependent depolarization of mitochondria in t24 cells

Safety and Hazards

According to the Material Safety Data Sheet, in case of exposure, immediate measures such as moving to fresh air (inhalation), rinsing skin with water (skin contact), flushing eyes with water (eye contact), and washing out the mouth with water (ingestion) are recommended . It is also advised to avoid breathing vapors, mist, dust, or gas and to ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desethyl Amiodarone-d4 Hydrochloride involves the deuteration of Desethylamiodarone HydrochlorideThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and confirming the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Desethyl Amiodarone-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterium-labeled analogs with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug behavior and interactions in biological systems .

Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H/i11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQPMJVGWGJLLG-ZYMFQSNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661885
Record name (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189960-80-2
Record name (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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